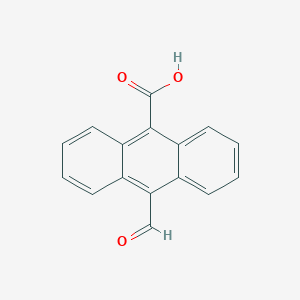
10-Formylanthracene-9-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Formylanthracene-9-carboxylic acid is an organic compound with the molecular formula C16H10O3 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features both a formyl group and a carboxylic acid group attached to the anthracene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-formylanthracene-9-carboxylic acid typically involves the formylation of anthracene derivatives. One common method is the Vilsmeier-Haack reaction, where anthracene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group. The resulting intermediate can then be oxidized to form the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions, as well as the use of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 10-Formylanthracene-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: 10-Anthracenecarboxylic acid.
Reduction: 10-Hydroxymethylanthracene-9-carboxylic acid.
Substitution: Various nitro or halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
10-Formylanthracene-9-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination complexes.
Materials Science: The compound’s photophysical properties make it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biology and Medicine: While specific biological applications are less common, derivatives of anthracene have been studied for their potential use in photodynamic therapy and as fluorescent probes.
Industry: The compound’s stability and reactivity make it suitable for use in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 10-formylanthracene-9-carboxylic acid largely depends on its chemical reactivity. The formyl and carboxylic acid groups can participate in various chemical reactions, influencing the compound’s behavior in different environments. For example, the formyl group can act as an electrophile in nucleophilic addition reactions, while the carboxylic acid group can participate in acid-base reactions and form coordination complexes with metal ions.
Comparación Con Compuestos Similares
Anthracene-9-carboxylic acid: Lacks the formyl group, making it less reactive in certain types of chemical reactions.
9,10-Diformylanthracene: Contains two formyl groups, which can lead to different reactivity and applications.
9-Anthraldehyde: Contains only a formyl group without the carboxylic acid group, affecting its solubility and reactivity.
Uniqueness: 10-Formylanthracene-9-carboxylic acid is unique due to the presence of both a formyl and a carboxylic acid group on the anthracene core. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that lack one of these functional groups.
Propiedades
Número CAS |
71000-08-3 |
|---|---|
Fórmula molecular |
C16H10O3 |
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
10-formylanthracene-9-carboxylic acid |
InChI |
InChI=1S/C16H10O3/c17-9-14-10-5-1-3-7-12(10)15(16(18)19)13-8-4-2-6-11(13)14/h1-9H,(H,18,19) |
Clave InChI |
WPYSHUYSKICWFH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C(=O)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B13975199.png)

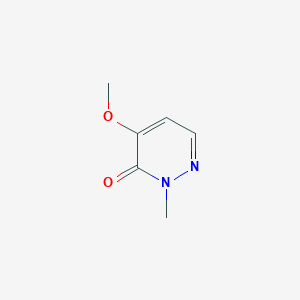
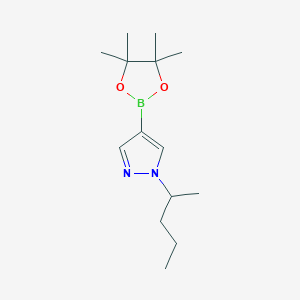
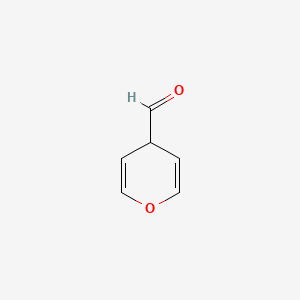
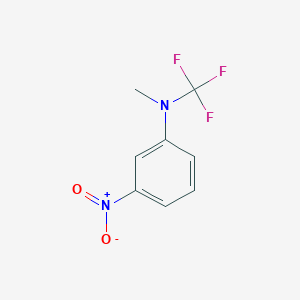
![1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]-](/img/structure/B13975227.png)
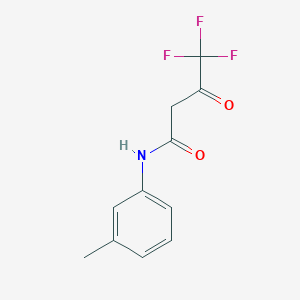
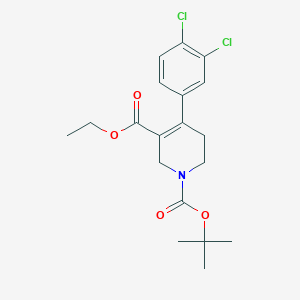
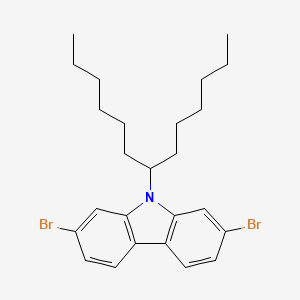
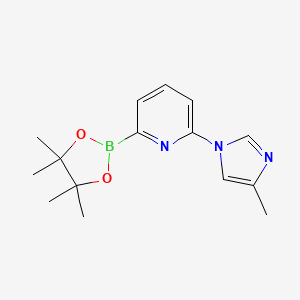
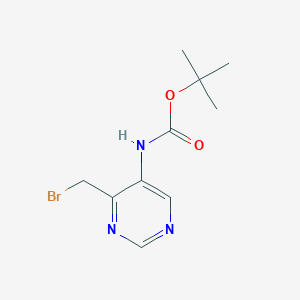
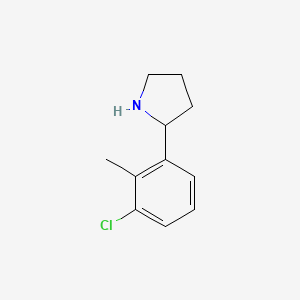
![N-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;chloride](/img/structure/B13975279.png)
